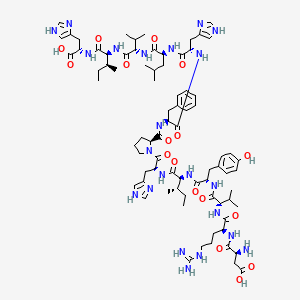

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAACUNIBFSGKG-NIHJDLRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H116N22O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1645.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Properties and Stability of Angiotensinogen (1-13) Human Peptide: A Technical Guide

This guide provides an in-depth analysis of the human Angiotensinogen (1-13) peptide, offering critical data and protocols for researchers, scientists, and drug development professionals. We will explore its core biochemical properties, stability profile under various conditions, and its central role in the Renin-Angiotensin System (RAS).

Section 1: Core Biochemical Profile of Angiotensinogen (1-13)

Angiotensinogen (1-13) is the N-terminal fragment of the full-length Angiotensinogen protein, a precursor to all angiotensin peptides.[1][2] Its specific amino acid sequence and resulting physicochemical properties are fundamental to its function as a substrate for key enzymes like renin.

The primary structure and key biochemical descriptors of the human Angiotensinogen (1-13) peptide are summarized below. Understanding these properties is the first step in designing robust experimental protocols. For instance, the theoretical isoelectric point (pI) of 7.98 suggests the peptide will carry a net positive charge in buffers below this pH, influencing its solubility and interaction with chromatographic media.[3]

| Property | Value | Source |

| Full Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His | [1][4] |

| Single-Letter Code | DRVYIHPFHLVIH | [1][3] |

| Molecular Formula | C₇₉H₁₁₆N₂₂O₁₇ | [1][3][4] |

| Average Molecular Weight | 1645.9 g/mol | [1][3] |

| Theoretical Isoelectric Point (pI) | 7.98 | [3] |

| Extinction Coefficient | 1280 M⁻¹cm⁻¹ (at 280 nm) | [3] |

| Purity (Typical) | ≥95% (as determined by HPLC) | [4] |

| Source | Synthetic | [3][4] |

Causality Behind the Data: The molecular weight is a direct calculation from the amino acid composition. The theoretical pI is determined by the pKa values of the ionizable side chains of Aspartic Acid, Arginine, and Histidine, as well as the N- and C-termini. The extinction coefficient is based on the Tryptophan and Tyrosine content, though this peptide only contains Tyrosine, hence the relatively low value.

Section 2: Peptide Stability, Handling, and Storage

The integrity of any peptide-based experiment hinges on the stability of the peptide itself. Degradation can lead to loss of activity and the generation of confounding artifacts. This section outlines the critical factors affecting the stability of Angiotensinogen (1-13) and provides a validated protocol for its handling and storage.

Factors Influencing Stability

-

pH: Peptide stability is highly pH-dependent. While specific data for Angiotensinogen (1-13) is not extensively published, peptides, in general, are most stable when stored at a pH several units away from their isoelectric point to prevent aggregation. For this peptide, a slightly acidic pH (e.g., pH 5-6) is often preferable for solubilization and storage in aqueous solutions.

-

Temperature: As a lyophilized powder, Angiotensinogen (1-13) is stable for months to years when stored at -20°C or below.[4][5] Once reconstituted in a solvent, the peptide becomes much more susceptible to degradation. Aqueous solutions should be stored at -20°C for short-term use (days to weeks) and at -80°C for longer-term storage (months).[5] Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.

-

Enzymatic Degradation: The primary biological role of Angiotensinogen (1-13) is to be a substrate for enzymes. In biological samples like plasma or cell culture media, it will be rapidly cleaved by proteases.[6] The most significant enzyme is Renin , which cleaves the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) to produce Angiotensin I (a 10-amino acid peptide) and the (11-13) fragment.[4][7] Other enzymes like Cathepsin D can also process this substrate.[3]

Protocol for Reconstitution and Storage

This protocol is designed to ensure maximum peptide integrity and experimental reproducibility.

Materials:

-

Lyophilized Angiotensinogen (1-13) peptide vial

-

High-purity sterile water, 0.1 M acetic acid, or a suitable buffer (e.g., PBS at pH 7.4)

-

Low-protein-binding polypropylene or siliconized tubes

-

Calibrated micropipettes

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

-

Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.[4] This is critical for accurate concentration calculation and prevents loss of material.

-

Solvent Selection: The choice of solvent depends on the final application.

-

For general stock solutions, sterile, high-purity water is often sufficient.

-

For peptides that are difficult to dissolve, 0.1 M acetic acid can be used.[8]

-

For biological assays, reconstituting directly into the assay buffer is recommended.

-

-

Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

-

Aliquoting: To prevent repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use, low-protein-binding tubes. The volume of each aliquot should be appropriate for a single experiment.

-

Storage:

Peptide Handling Workflow Diagram

The following diagram illustrates the validated workflow for handling synthetic peptides to maintain their integrity.

Caption: Workflow for proper peptide handling and storage.

Section 3: Analytical Methods for Stability Assessment

To ensure the quality and integrity of Angiotensinogen (1-13) over time, a stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose, as it can separate the intact peptide from potential degradation products.[9][10][11]

Protocol for RP-HPLC Stability Analysis

This protocol provides a robust method for monitoring the purity of Angiotensinogen (1-13).

Principle: RP-HPLC separates molecules based on their hydrophobicity.[11] The peptide binds to a hydrophobic stationary phase (e.g., C18) and is eluted by an increasing gradient of an organic solvent (e.g., acetonitrile). Degradation products, which often have altered polarity, will elute at different times than the parent peptide.

Materials & Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

-

Peptide sample, appropriately diluted in Mobile Phase A

Procedure:

-

System Equilibration: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

-

Sample Injection: Inject a defined amount of the peptide sample (e.g., 10-20 µL).

-

Chromatographic Separation: Elute the peptide using a linear gradient. A typical gradient might be:

-

5% to 65% Mobile Phase B over 30 minutes.

-

-

Detection: Monitor the column eluent at 214 nm or 280 nm. 214 nm is sensitive to the peptide backbone, while 280 nm is specific to aromatic residues like Tyrosine.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage. A decrease in the main peak's area and the appearance of new peaks over time indicate degradation.

Stability Assessment Workflow Diagram

The following diagram outlines the process for conducting a forced degradation study to assess peptide stability under various stress conditions.

Caption: Workflow for a forced degradation stability study.

Section 4: Biological Context and the Renin-Angiotensin System (RAS)

Angiotensinogen (1-13) is not just a peptide; it is the primary substrate in a critical physiological cascade known as the Renin-Angiotensin System (RAS), which is a major regulator of blood pressure and fluid balance.[2][12][13]

Role in the RAS Cascade

The RAS pathway begins with the full-length protein Angiotensinogen, which is constitutively produced by the liver.[14][15][16] The Angiotensinogen (1-13) sequence represents the N-terminal portion of this protein that is acted upon by the enzyme Renin.

-

Renin Action: In response to low blood pressure or low salt concentration, the kidneys release the enzyme Renin.[7][12] Renin specifically cleaves the Leu¹⁰-Val¹¹ bond within the Angiotensinogen (1-13) sequence to release the decapeptide Angiotensin I (Ang I) .[4][7][12]

-

ACE Action: Angiotensin I is biologically inactive.[12][16] It circulates to the lungs, where Angiotensin-Converting Enzyme (ACE) removes two amino acids from its C-terminus to form the highly active octapeptide Angiotensin II (Ang II) .[7][12][17]

-

Angiotensin II Effects: Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, both of which lead to an increase in blood pressure.[12][14][15]

Renin-Angiotensin System (RAS) Pathway Diagram

This diagram illustrates the enzymatic cascade, highlighting the central position of Angiotensinogen and its (1-13) fragment.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensinogen (1- 13) peptide [novoprolabs.com]

- 4. usbio.net [usbio.net]

- 5. abmole.com [abmole.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Angiotensin - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. renyi.hu [renyi.hu]

- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Proangiotensinogen Derivatives in Cellular Signaling

A Senior Application Scientist's Perspective on Angiotensin-(1-12) and its Role in the Renin-Angiotensin System

This guide provides a detailed exploration of a key, yet often overlooked, component of the renin-angiotensin system (RAS): Angiotensin-(1-12). While the user's query specified "Proangiotensinogen (1-13)," the preponderance of scientific literature and functional characterization centers on the closely related dodecapeptide, Angiotensin-(1-12). This document will, therefore, focus on the established biological roles and signaling pathways of Angiotensin-(1-12), a molecule that serves as a critical substrate for angiotensin peptide production and possesses intrinsic bioactivity. We will begin by situating Angiotensin-(1-12) within the broader context of the RAS, followed by a deep dive into its cellular signaling mechanisms, and conclude with practical, field-tested experimental protocols for its investigation.

The Renin-Angiotensin System: A Re-evaluation

The classical view of the renin-angiotensin system (RAS) as a linear cascade is continuously being updated.[1][2] This system is a fundamental regulator of blood pressure, fluid, and electrolyte balance.[3][4] The traditional pathway involves the cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I (Ang I).[5] Ang I is then converted to the potent vasoconstrictor Angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[5] However, the discovery of local or tissue-specific RAS has revealed a more complex network of pathways.[6]

A significant evolution in our understanding of the RAS is the identification of Angiotensin-(1-12) as an alternative substrate for the generation of angiotensin peptides.[1][7] This finding suggests a renin-independent mechanism for Ang II production, adding another layer of complexity to the system.[1][8]

Angiotensin-(1-12): A Key Intermediate and Bioactive Peptide

Angiotensin-(1-12) is a dodecapeptide derived from the N-terminus of angiotensinogen.[1] Initially termed proangiotensin-12, it is now recognized as a crucial precursor for various bioactive angiotensin peptides, including Ang II and Angiotensin-(1-7).[9][10] Its presence has been documented in various tissues, including the heart, brain, and kidneys, often at higher concentrations than Ang I.[1]

Enzymatic Processing of Angiotensin-(1-12)

Angiotensin-(1-12) serves as a substrate for several key enzymes within the RAS, leading to the formation of downstream effectors. This processing can occur through both ACE-dependent and independent pathways.

-

Angiotensin-Converting Enzyme (ACE): ACE can process Angiotensin-(1-12) to generate Ang I, which is then further cleaved by ACE to produce Ang II.[7]

-

Chymase: In tissues like the heart, chymase provides an alternative, ACE-independent pathway for the direct conversion of Angiotensin-(1-12) to Ang II.[7] This is particularly relevant in the context of cardiovascular pathophysiology where chymase activity is often upregulated.

The existence of these dual pathways for Ang II generation from Angiotensin-(1-12) has significant implications for the therapeutic efficacy of ACE inhibitors, which may not completely suppress Ang II formation in tissues with high chymase activity.

Direct Biological Activity of Angiotensin-(1-12)

Beyond its role as a precursor, emerging evidence suggests that Angiotensin-(1-12) may also exert direct biological effects, although this remains an area of active investigation. Some studies suggest that Angiotensin-(1-12) can directly interact with the Angiotensin II Type 1 (AT1) receptor, albeit with lower affinity than Ang II.[11] This interaction could potentially trigger downstream signaling cascades typically associated with Ang II. However, it is often challenging to distinguish these direct effects from the effects of its conversion to Ang II.[11]

The following diagram illustrates the central role of Angiotensin-(1-12) in the modern understanding of the Renin-Angiotensin System.

Caption: The processing of Angiotensin-(1-12) within the Renin-Angiotensin System.

Cellular Signaling Pathways

The cellular signaling initiated by Angiotensin-(1-12) is primarily understood through its conversion to Ang II and the subsequent activation of the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular events.[12]

G-Protein Dependent Signaling

Activation of the AT1 receptor by Ang II leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC).[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3/Ca²⁺ Pathway: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a critical second messenger that mediates a variety of cellular responses, including smooth muscle contraction, and the activation of Ca²⁺-dependent enzymes.

-

DAG/PKC Pathway: DAG, along with Ca²⁺, activates protein kinase C (PKC). PKC is a family of kinases that phosphorylates a wide range of target proteins, leading to cellular proliferation, differentiation, and inflammation.

G-Protein Independent Signaling

In addition to the classical G-protein mediated pathways, AT1 receptor activation can also initiate signaling through G-protein independent mechanisms, primarily involving β-arrestins.[12] Upon ligand binding, the AT1 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding not only desensitizes the receptor to further G-protein activation but also serves as a scaffold for the assembly of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), including ERK1/2. This pathway is implicated in cellular growth and hypertrophy.

The following diagram provides a visual representation of the AT1 receptor signaling cascade.

Caption: Simplified overview of Angiotensin II-mediated AT1 receptor signaling pathways.

Experimental Protocols for Investigating Angiotensin-(1-12) Function

To elucidate the precise role of Angiotensin-(1-12) in cellular signaling, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for such investigations.

In Vitro Assessment of Angiotensin-(1-12) Activity

Objective: To determine if Angiotensin-(1-12) can directly activate the AT1 receptor and elicit downstream signaling in a controlled cellular environment.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human AT1 receptor (HEK293-AT1R).

Protocol 1: Calcium Mobilization Assay

-

Cell Culture: Culture HEK293-AT1R cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

-

Baseline Reading: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well. Measure the baseline fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~516 nm).

-

Compound Addition: Prepare serial dilutions of Angiotensin-(1-12) and Angiotensin II (as a positive control) in HBSS. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the agonist concentration to determine the EC₅₀ value. To confirm AT1 receptor mediation, perform the assay in the presence of an AT1 receptor antagonist (e.g., Losartan).

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

-

Cell Treatment: Seed HEK293-AT1R cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.

-

Stimulation: Treat the cells with varying concentrations of Angiotensin-(1-12) or Angiotensin II for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

The following diagram outlines the workflow for these in vitro assays.

Caption: Workflow for in vitro characterization of Angiotensin-(1-12) activity.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data that could be obtained from the described in vitro assays, comparing the potency of Angiotensin-(1-12) and Angiotensin II.

| Compound | Calcium Mobilization EC₅₀ (nM) | p-ERK1/2 Activation EC₅₀ (nM) |

| Angiotensin II | 1.5 | 5.2 |

| Angiotensin-(1-12) | 55.8 | 120.3 |

| Angiotensin-(1-12) + ACE inhibitor | 54.5 | 118.9 |

| Angiotensin-(1-12) + Chymase inhibitor | 250.1 | >500 |

Data are for illustrative purposes only.

This hypothetical data would suggest that Angiotensin-(1-12) is less potent than Angiotensin II in directly activating the AT1 receptor. The lack of effect of an ACE inhibitor in a cell-based assay (where ACE is typically absent) versus the significant reduction in potency with a chymase inhibitor (if chymase is present or co-expressed) would point towards conversion to Ang II as a primary mechanism of action in certain cellular contexts.

Conclusion and Future Directions

Angiotensin-(1-12) is a pivotal molecule in the renin-angiotensin system, serving as both a key precursor to other angiotensin peptides and potentially as a bioactive molecule in its own right. Its processing via both ACE-dependent and -independent pathways highlights the complexity of the RAS and has important implications for the development of therapeutic strategies targeting this system. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced role of Angiotensin-(1-12) in cellular signaling. Future research should focus on elucidating the specific contexts in which direct Angiotensin-(1-12) signaling may be physiologically relevant and on identifying the full spectrum of enzymes and receptors that interact with this important peptide.

References

-

Angiotensin-(1–12) is an alternate substrate for angiotensin peptide production in the heart. PubMed. [Link]

-

NEW PHYSIOLOGICAL CONCEPTS OF THE RENIN ANGIOTENSIN SYSTEM FROM THE INVESTIGATION OF PRECURSORS AND PRODUCTS OF ANGIOTENSIN I METABOLISM. PMC. [Link]

-

ANG II-independent prorenin/(pro)renin receptor signaling pathways in the central nervous system. PMC. [Link]

-

Angiotensin (1–12) in Humans With Normal Blood Pressure and Primary Hypertension. AHA Journals. [Link]

-

Biosynthesis and structures of angiotensins. A: Biosynthesis of the bioactive angiotensins angiotensin II, angiotensin (1-7) and angiotensin IV. B: Alternative pathway of the biosynthesis of angiotensin IV from angiotensin I, involving [des-Asp1]-angiotensin I. ResearchGate. [Link]

-

Angiotensin-(1-12) is an alternate substrate for angiotensin peptide production in the heart. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System. PMC. [Link]

-

Angiotensin-(1-12): Does It Exist? A Critical Evaluation in Humans, Rats, and Mice. AHA Journals. [Link]

-

Angiotensinogen (1- 13) peptide. NovoPro. [Link]

-

Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure. SpringerLink. [Link]

-

Novel Therapeutic Approaches Targeting the Renin-Angiotensin System and Associated Peptides in Hypertension and Heart Failure. PMC. [Link]

-

Angiotensin (1-12) in Humans With Normal Blood Pressure and Primary Hypertension. Semantic Scholar. [Link]

-

Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. MDPI. [Link]

-

Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

(Pro)renin Receptor and Blood Pressure Regulation: A Focus on the Central Nervous System. PMC. [Link]

-

Diverse biological functions of the renin‐angiotensin system. ResearchGate. [Link]

Sources

- 1. NEW PHYSIOLOGICAL CONCEPTS OF THE RENIN ANGIOTENSIN SYSTEM FROM THE INVESTIGATION OF PRECURSORS AND PRODUCTS OF ANGIOTENSIN I METABOLISM: The Novartis Award Lecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Angiotensinogen (1- 13) peptide [novoprolabs.com]

- 5. assaygenie.com [assaygenie.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin-(1–12) is an alternate substrate for angiotensin peptide production in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin-(1-12) is an alternate substrate for angiotensin peptide production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 12. ANG II-independent prorenin/(pro)renin receptor signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Profiling of Human Angiotensinogen (1-13) Binding Affinity to Human Kidney Renin

Executive Summary

The renin-angiotensin system (RAS) is the master regulatory cascade for cardiovascular fluid homeostasis and blood pressure control. The rate-limiting, highly specific step in this pathway is the cleavage of angiotensinogen (AGT) by the aspartyl protease renin. While native human AGT is a complex 452-amino acid glycoprotein, the N-terminal 13-amino acid sequence—Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His, commonly referred to as the human-type tridecapeptide (hTDP)—contains the complete structural pharmacophore required for renin recognition and catalysis.

This technical guide provides an in-depth analysis of the binding affinity ( Km ) and catalytic efficiency of hTDP to human kidney renin. By dissecting the structural biology, quantitative kinetics, and self-validating experimental workflows, this whitepaper serves as a foundational resource for researchers and drug development professionals engineering next-generation direct renin inhibitors (DRIs).

Structural Biology of the Renin-hTDP Interaction

Human kidney renin (EC 3.4.23.15) exhibits extreme substrate specificity, a rarity among aspartyl proteases. The hTDP sequence perfectly spans the active site cleft of renin, engaging subsites from P8 to P5'.

-

Peptide Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His

-

Scissile Bond: The cleavage occurs strictly between Leu10 (P1) and Val11 (P1') .

-

Catalytic Mechanism: Renin utilizes a classic catalytic dyad composed of Asp32 and Asp215 . These two aspartic acid residues coordinate a water molecule, polarizing it to execute a nucleophilic attack on the carbonyl carbon of the Leu10-Val11 peptide bond. This hydrolysis yields the decapeptide Angiotensin I (Ang I) and a byproduct tripeptide (Val-Ile-His).

Renin-mediated cleavage of hTDP Leu10-Val11 scissile bond via Asp32/Asp215.

Quantitative Kinetic Parameters ( Km and kcat )

The use of truncated peptides like hTDP isolates the active-site binding dynamics from the secondary allosteric interactions present in the full-length 50 kDa AGT. The binding affinity ( Km ) of synthetic hTDP and its highly similar tetradecapeptide analog (hTDP + Ser/Asn at position 14) to human renin has been rigorously quantified across multiple studies.

Kinetic Comparison Table

| Substrate Type | Sequence | Km ( μM ) | Notes / Reference |

| hTDP (1-13) | DRVYIHPFHLVIH | 13.3 ± 6.2 | Fluorogenic assay derivative [[1]]([Link]) |

| hTDP (1-13) | DRVYIHPFHLVIH | 20.7 ± 7.0 | Alternative buffer conditions |

| Tetradecapeptide | DRVYIHPFHLVIHS | 8.4 ± 2.9 | Measured at pH 7.2, 37°C [[2]]([Link]) |

| Full-length rhANG | 452 aa Glycoprotein | ~1.2 - 2.5 | High affinity native state |

Causality Insight: Species Specificity and Substrate Length

Why is the Km of hTDP (~13-20 μM ) higher than that of full-length recombinant human angiotensinogen (rhANG)? The full-length protein provides distal anchoring points that stabilize the enzyme-substrate complex, lowering the Km . However, hTDP remains an excellent model for active-site specific competitive inhibition and transition-state analog design, as it perfectly mimics the primary cleavage site without steric hindrance.

Furthermore, comparative studies demonstrate that while mouse renin (mREN) cleaves the truncated hTDP with a similar Km to human renin, mREN exhibits a 468-fold lower kcat/Km for full-length rhANG . This proves that the strict species specificity of the RAS is driven by tertiary protein-protein interactions rather than the primary cleavage sequence alone.

Influence of substrate length on renin species specificity and binding affinity.

Self-Validating Experimental Protocol for Km Determination

To ensure trustworthiness and reproducibility in drug screening, the kinetic evaluation of hTDP must employ a self-validating system . The following protocol uses High-Performance Liquid Chromatography (HPLC) to measure Ang I generation. Crucially, it incorporates a specific direct renin inhibitor (e.g., Aliskiren) as a negative control to definitively prove that cleavage is strictly renin-mediated and not an artifact of contaminating proteases like Cathepsin D .

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Rationale: Physiological pH is critical. While renin has an acidic pH optimum for some synthetic substrates, pH 7.2 accurately reflects the physiological environment of plasma.

-

Action: Reconstitute synthetic hTDP (purity >98%) in 50 mM Tris-HCl buffer (pH 7.2) containing 1 mM EDTA and 0.1% BSA (to prevent non-specific adsorption of the highly hydrophobic peptide to plasticware). Prepare purified human kidney renin at a working concentration of 0.5 mGU/mL.

Step 2: Reaction Assembly (The Assay)

-

Action: Set up a concentration gradient of hTDP ranging from 1 μM to 100 μM . This gradient effectively spans the expected Km of ~15 μM , ensuring accurate non-linear regression fitting.

-

Self-Validation Control: Pre-incubate a parallel set of tubes with 10 nM Aliskiren for 15 minutes.

Step 3: Incubation

-

Action: Initiate the reaction by adding the renin enzyme to the substrate gradient. Incubate at 37°C for precisely 30 minutes.

-

Rationale: The time must be strictly optimized to ensure less than 10% substrate depletion, thereby maintaining initial velocity ( V0 ) conditions required for Michaelis-Menten kinetics.

Step 4: Reaction Quenching

-

Action: Terminate the reaction by adding 1% trifluoroacetic acid (TFA). The sudden drop in pH denatures the enzyme, halting catalysis instantly.

Step 5: HPLC Quantification

-

Action: Inject the quenched samples onto a C18 reverse-phase HPLC column. Separate the intact hTDP substrate from the generated Ang I product using a linear gradient of acetonitrile in 0.1% TFA. Monitor absorbance at 214 nm (peptide bond).

Step 6: Data Analysis

-

Action: Calculate the initial velocity ( V0 ) for each substrate concentration. Fit the data to the Michaelis-Menten equation ( V0=Vmax[S]/(Km+[S]) ) using non-linear regression to derive Km and kcat .

Self-validating HPLC workflow for quantifying hTDP-renin binding kinetics.

Conclusion

The synthetic tridecapeptide hTDP (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His) serves as a fundamental biochemical tool for interrogating the active cleft of human kidney renin. With a binding affinity ( Km ) in the low micromolar range (8-20 μM ), it effectively isolates the primary sequence recognition elements from the complex tertiary interactions of full-length angiotensinogen. Rigorous, self-validating kinetic assays using this peptide remain the gold standard for evaluating novel direct renin inhibitors in cardiovascular drug development.

References

-

Poe M, et al. "Renin cleavage of a human kidney renin substrate analogous to human angiotensinogen, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, that is human renin specific and is resistant to cathepsin D." Analytical Biochemistry, 1984.[Link]

-

Hatae T, et al. "Comparative studies on species-specific reactivity between renin and angiotensinogen." Molecular and Cellular Biochemistry, 1994.[Link]

-

Oliveira MC, et al. "Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions." Biochemical Journal, 2000.[Link]

Sources

- 1. Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renin cleavage of a human kidney renin substrate analogous to human angiotensinogen, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH, that is human renin specific and is resistant to cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Identification of Cathepsin D Cleavage Sites on Angiotensinogen (1-13)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Canonical RAS

The Renin-Angiotensin System (RAS) is a linchpin in cardiovascular homeostasis, with its canonical pathway—renin-mediated cleavage of angiotensinogen (AGT)—being a well-established therapeutic target. However, the existence of alternative, non-canonical pathways that can generate angiotensin peptides is gaining significant attention, particularly in pathological contexts.[1][2] Cathepsin D (CTSD), a ubiquitous lysosomal aspartic protease, has been identified as a key player in these alternative pathways, capable of processing AGT and contributing to the tissue-specific RAS.[3][4]

Unlike the highly specific cleavage by renin at the Leu10-Val11 bond of AGT, cathepsin D exhibits broader specificity, primarily targeting peptide bonds between hydrophobic residues.[5][6][7] Understanding the precise cleavage sites of CTSD on the N-terminal region of AGT is therefore critical for elucidating the generation of novel bioactive peptides and for the rational design of specific inhibitors that do not interfere with the canonical RAS.

This technical guide provides a comprehensive, field-proven framework for the in vitro identification and validation of cathepsin D cleavage sites on the human angiotensinogen (1-13) peptide (AGT (1-13)). We will detail a self-validating experimental workflow, from enzyme and substrate qualification to mass spectrometry-based fragment mapping, providing the technical causality behind each methodological choice.

Foundational Components: The Substrate and the Enzyme

A robust experimental design begins with thoroughly characterized reagents. The interaction between AGT (1-13) and cathepsin D is the central event of this investigation.

The Substrate: Angiotensinogen (1-13)

The N-terminal 13-amino-acid sequence of human angiotensinogen serves as an excellent model substrate as it contains the canonical renin cleavage site and potential alternative sites for other proteases.

Table 1: Human Angiotensinogen (1-13) Peptide Characteristics

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Monoisotopic Mass (Da) |

|---|---|---|---|

| 1 | Asp | D | 115.0269 |

| 2 | Arg | R | 156.1011 |

| 3 | Val | V | 99.0684 |

| 4 | Tyr | Y | 163.0633 |

| 5 | Ile | I | 113.0841 |

| 6 | His | H | 137.0589 |

| 7 | Pro | P | 97.0528 |

| 8 | Phe | F | 147.0684 |

| 9 | His | H | 137.0589 |

| 10 | Leu | L | 113.0841 |

| 11 | Val | V | 99.0684 |

| 12 | Ile | I | 113.0841 |

| 13 | His | H | 137.0684 |

| Total | | DRVYIHPFHLVIH | 1628.8879 |

Source for sequence information:[8][9][10][11]

The Protease: Cathepsin D

Cathepsin D is an aspartic endopeptidase with optimal activity at acidic pH. While its primary function is within the lysosome, its secretion and extracellular activity are implicated in various physiological and pathological processes.[12] Its substrate specificity is driven by a preference for hydrophobic residues at the P1 and P1' positions (the amino acids flanking the scissile bond).[5][7][13]

Experimental Design: A Validated Workflow for Cleavage Site Mapping

The identification of protease cleavage sites requires a systematic approach to generate, identify, and validate proteolytic fragments. The following workflow is designed to ensure data integrity through integrated quality control and orthogonal analytical methods.

Caption: A four-phase workflow ensuring reagent quality, controlled digestion, and robust analytical identification of cleavage fragments.

Detailed Methodologies & Protocols

This section provides the step-by-step protocols that form the core of the technical guide. The causality behind critical steps is explained to provide a deeper understanding of the process.

Protocol 1: Time-Course Enzymatic Digestion

Causality: A time-course experiment is superior to a single endpoint assay because it allows for the differentiation of primary cleavage events (which appear early) from subsequent, secondary cleavages of the initial fragments. This provides a kinetic dimension to the cleavage profile.

Materials:

-

Angiotensinogen (1-13) peptide stock (1 mg/mL in ultrapure water)

-

Recombinant Human Cathepsin D (1 µg/µL in storage buffer)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.0 (Optimal for Cathepsin D activity)

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the master reaction mixture. For a 100 µL final volume:

-

50 µL of AGT (1-13) stock (Final concentration: 0.5 mg/mL)

-

40 µL of Assay Buffer

-

10 µL of Cathepsin D (Enzyme:Substrate ratio of 1:50, w/w)

-

-

Control Reactions: Prepare two 50 µL controls for the final time point:

-

Substrate-Only: 25 µL AGT (1-13) + 25 µL Assay Buffer.

-

Enzyme-Only: 25 µL Cathepsin D dilution + 25 µL Assay Buffer.

-

-

Incubation: Place all tubes in a 37°C heat block.

-

Time Points: At t=0, 5, 15, 30, 60, and 120 minutes, withdraw a 15 µL aliquot from the main reaction tube.

-

Quenching: Immediately transfer the aliquot into a new tube containing 1.5 µL of 10% TFA. Vortex briefly. The low pH irreversibly inactivates the enzyme, "freezing" the reaction at that time point.

-

Storage: Store all quenched samples and controls at -20°C until mass spectrometry analysis.

Protocol 2: MALDI-TOF MS for Rapid Fragment Profiling

Causality: MALDI-TOF MS is an ideal first-pass analytical technique. Its high speed and sensitivity for peptides in the 500-3000 m/z range allow for rapid detection of new fragments appearing over the time course, providing an initial map of cleavage events based on mass alone.

Procedure:

-

Sample Preparation: Prior to analysis, desalt the quenched samples using a C18 ZipTip® or equivalent to remove salts that interfere with ionization. Elute in 5-10 µL of 70% acetonitrile, 0.1% TFA.

-

Matrix Preparation: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.

-

Spotting: On a MALDI target plate, spot 1 µL of the desalted sample and immediately add 1 µL of the CHCA matrix solution. Allow the spot to air dry completely (co-crystallization).

-

Data Acquisition: Acquire mass spectra in positive ion, reflectron mode. Calibrate the instrument using a standard peptide mix.

-

Data Interpretation:

-

Overlay the spectra from all time points.

-

Identify peaks present in the t>0 samples that are absent in the t=0 and control samples.

-

Compare the observed m/z values of these new peaks to a pre-calculated table of all potential cleavage fragments of AGT (1-13).

-

Table 2: Theoretical Monoisotopic Masses of Potential AGT (1-13) Cleavage Products

| Cleavage Site (P1-P1') | N-Terminal Fragment | Mass (Da) | C-Terminal Fragment | Mass (Da) |

|---|---|---|---|---|

| Tyr4-Ile5 | DRVY | 532.2572 | IHPFHLVIH | 1097.6307 |

| Phe8-His9 | DRVYIHPF | 1026.5264 | HLVIH | 603.3615 |

| His9-Leu10 | DRVYIHPFH | 1163.5853 | LVIH | 466.2931 |

| Leu10-Val11 (Renin Site) | DRVYIHPFHL | 1276.6694 | VIH | 352.2130 |

| Val11-Ile12 | DRVYIHPFHLV | 1375.7378 | IH | 253.1446 |

Note: This is an abbreviated list focusing on likely hydrophobic cleavage sites. A full list should be used for actual data analysis.

Protocol 3: LC-MS/MS for Definitive Sequence Confirmation

Causality: While MALDI-TOF provides the mass of a fragment, it does not confirm its sequence. LC-MS/MS provides unambiguous identification. The liquid chromatography (LC) separates the fragments in the complex mixture, and tandem mass spectrometry (MS/MS) selects each fragment, breaks it into smaller pieces, and measures their masses, generating a "fingerprint" that can be matched bioinformatically to confirm the exact amino acid sequence.[14][15][16][17]

Caption: The analytical pipeline for confirming fragment identity, from mixture separation to definitive sequence validation.

Procedure:

-

LC Separation: Inject a portion of the desalted digest (from the 120-minute time point for maximum product) onto a reverse-phase C18 nano-LC column. Elute peptides using a 30-60 minute gradient of increasing acetonitrile.

-

MS/MS Acquisition: Interface the LC system with an ESI-equipped mass spectrometer (e.g., Orbitrap or Q-TOF). Operate in data-dependent acquisition (DDA) mode, where the top 5-10 most intense peptide ions from each full MS1 scan are automatically selected for fragmentation (MS2).

-

Database Search: Use a search algorithm (e.g., Mascot, Sequest) to analyze the resulting MS2 spectra. The "database" should be a simple FASTA file containing only the AGT (1-13) sequence. This constrained search space dramatically increases confidence in the identifications.

-

Manual Validation: Critically inspect the MS/MS spectra for any identified cleavage products. A confident identification should have a continuous series of b- and y-ions that "spell out" the peptide sequence.

Anticipated Results & Conclusion

Based on the known preference of cathepsin D for hydrophobic residues, cleavage is anticipated at sites such as Tyr4-Ile5 , Phe8-His9 , and potentially the canonical Leu10-Val11 bond.[5][6][18] The time-course MALDI-TOF data will reveal which of these fragments appear first, indicating the primary cleavage site(s). LC-MS/MS data will then provide the definitive sequence proof for these fragments.

The identification of these specific cleavage sites provides crucial information. It confirms the ability of cathepsin D to process angiotensinogen and reveals the specific peptide products generated. These products, which may differ from canonical Angiotensin I, could possess unique biological activities, representing novel signaling molecules in the RAS. This knowledge is fundamental for researchers developing therapeutics targeting alternative RAS pathways, enabling the design of specific assays and inhibitors to modulate cathepsin D activity in cardiovascular and renal disease.

References

- Title: Mass spectrometry-based proteomics strategies for protease cleavage site identification Source: Mass Spectrometry Reviews URL

- Title: Identification of Proteolytic Cleavage Sites by Quantitative Proteomics Source: ACS Publications URL

- Source: PMC (PubMed Central)

- Title: Proteomic Identification of protease Cleavage Sites (PICS)

- Title: Angiotensinogen (1-13) (human)

- Title: Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure Source: IntechOpen URL

- Title: Quantitative Protease Cleavage Site Profiling using Tandem-Mass-Tag Labeling and LC–MALDI-TOF/TOF MS/MS Analysis Source: Journal of Proteome Research - ACS Publications URL

- Title: A2294-52 Angiotensinogen (1-13) Renin Substrates (human)

- Title: Angiotensin Source: Wikipedia URL

- Source: PMC (PubMed Central)

- Title: Angiotensinogen (1-13) (human) | Angiotensin peptide (German)

- Source: TNO (Publications)

- Title: Redesign of the substrate specificity of human cathepsin D: the dominant role of position 287 in the S2 subsite Source: Oxford Academic URL

- Title: An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology Source: MDPI URL

- Title: Sequence patterns at cathepsin D and E cleavage sites.

- Title: Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini Source: PNAS URL

- Title: [Alternative pathways for the activation of the renin-angiotensin system] Source: PubMed URL

- Title: Cathepsin D: specificity of peptide-bond cleavage in type-I collagen and effects on type-III collagen and procollagen Source: PubMed URL

- Source: PMC (PubMed Central)

- Title: [Alternative pathways for the activation of the renin-angiotensin system] | Request PDF Source: ResearchGate URL

- Source: PMC (PubMed Central)

Sources

- 1. [Alternative pathways for the activation of the renin-angiotensin system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic pathways of the brain renin–angiotensin system: Unsolved problems and continuing challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolytic Characteristics of Cathepsin D Related to the Recognition and Cleavage of Its Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.tno.nl [publications.tno.nl]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. usbio.net [usbio.net]

- 10. Angiotensin - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Mass spectrometry-based proteomics strategies for protease cleavage site identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broad Coverage Identification of Multiple Proteolytic Cleavage Site Sequences in Complex High Molecular Weight Proteins Using Quantitative Proteomics as a Complement to Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WEB-PICS [webpics.clip.msl.ubc.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cathepsin D: specificity of peptide-bond cleavage in type-I collagen and effects on type-III collagen and procollagen - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 82048-97-3 molecular weight, isoelectric point (pI), and chemical formula

An in-depth technical analysis of CAS 82048-97-3 , commonly known as Angiotensinogen (1-13) (human) or Preangiotensinogen (1-13), requires a rigorous understanding of its physicochemical architecture and its behavior in analytical environments. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the causality behind its molecular properties, its role in proteolytic cascades, and the self-validating methodologies required for its empirical characterization.

Physicochemical Architecture & Quantitative Profiling

Angiotensinogen (1-13) is a 13-amino-acid synthetic peptide fragment that serves as a highly specific in vitro substrate for human kidney renin and cathepsin D[1]. To design robust assays, researchers must first understand the fundamental quantitative properties of the molecule.

Table 1: Core Physicochemical Properties of CAS 82048-97-3

| Property | Value | Mechanistic Implication |

| Chemical Name | Angiotensinogen (1-13) (human) | Precursor fragment in the RAAS pathway. |

| Amino Acid Sequence | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH | Contains specific cleavage sites (Leu10-Val11) for Renin. |

| Molecular Formula | C₇₉H₁₁₆N₂₂O₁₇ | High nitrogen content dictates strong ionization potential. |

| Average Molecular Weight | 1645.93 g/mol | Used for standard molarity and dosing calculations[2]. |

| Monoisotopic Mass | 1644.89 Da | The exact mass target for high-resolution mass spectrometry. |

| Theoretical Isoelectric Point (pI) | ~7.26 | Dictates solubility minimums and electrophoretic mobility. |

| Net Charge at pH 7.0 | +0.17 | Slightly cationic at physiological pH. |

Mechanistic pI Calculation & Charge Dynamics

The isoelectric point (pI) of a peptide is not merely a static number; it is an emergent property of its specific amino acid composition and the surrounding microenvironment. The theoretical pI of Angiotensinogen (1-13) is approximately 7.26 .

The Causality of the Charge State: The peptide contains one strongly acidic residue (Asp1, pKa ~3.9) and a C-terminal carboxyl group (pKa ~3.1). These are counterbalanced by one strongly basic residue (Arg2, pKa ~12.5) and the N-terminal amine (pKa ~8.0).

However, the defining biophysical characteristic of this sequence is the presence of three Histidine residues (His6, His9, His13) . With a side-chain imidazole pKa of approximately 6.0–6.5, these histidines act as a powerful buffering system. As the pH drops below 7.0, the histidines rapidly protonate, shifting the net charge positive. Thus, the isoelectric point settles just above neutral (~7.26), where the fractional protonation of the N-terminus and the histidines perfectly offsets the permanent negative charges of the carboxylates.

Enzymatic Cleavage Pathway

In drug development and hypertension research, Angiotensinogen (1-13) is utilized to study the Renin-Angiotensin-Aldosterone System (RAAS)[3]. Renin specifically recognizes the steric conformation of this peptide and cleaves the peptide bond between Leu10 and Val11, generating the inactive decapeptide Angiotensin I (1-10), which is subsequently cleaved by Angiotensin-Converting Enzyme (ACE) to form the active vasoconstrictor Angiotensin II (1-8).

Figure 1: Enzymatic cleavage cascade of Angiotensinogen (1-13) via Renin and ACE.

Self-Validating Analytical Protocols

To ensure scientific integrity, the characterization of CAS 82048-97-3 must rely on self-validating experimental workflows. Below are the gold-standard protocols for determining its pI and molecular weight.

Protocol A: Empirical pI Determination via Capillary Isoelectric Focusing (cIEF)

Because of the microheterogeneity introduced by the three histidine residues, traditional gel IEF lacks the resolution required for this peptide. cIEF provides superior precision.

-

Sample Preparation: Dissolve 1 mg/mL of the peptide in a 2% ampholyte solution (pH range 3–10) containing 0.5% methylcellulose to suppress electroosmotic flow.

-

Injection: Perform a hydrodynamic injection into a neutral-coated fused-silica capillary (50 µm ID).

-

Focusing: Apply a high voltage of 25 kV. Use 100 mM phosphoric acid as the anolyte and 100 mM sodium hydroxide as the catholyte.

-

Mobilization & Detection: Utilize chemical mobilization to sweep the focused zones past a UV detector set to 280 nm (targeting the Tyrosine residue).

Self-Validation Mechanism: The ampholyte mixture MUST be spiked with two internal synthetic pI markers (e.g., pI 5.5 and pI 9.5). If the markers do not resolve at their exact known migration times, the pH gradient is deemed unstable, and the run is automatically invalidated.

Figure 2: Self-validating Capillary Isoelectric Focusing (cIEF) workflow for pI determination.

Protocol B: Molecular Weight Validation via LC-ESI-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are required to confirm the intact mass without fragmentation[4].

-

Chromatography: Load the sample onto a C18 reverse-phase column. Run a gradient of 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.

-

Ionization: Operate the ESI-MS in positive ion mode with a capillary voltage of 3.0 kV.

-

Spectral Analysis: The mass spectrometer will detect the protonated molecular ion [M+H]+ at 1646.9 m/z and the doubly charged ion [M+2H]2+ at 824.0 m/z .

Self-Validation Mechanism: A known synthetic peptide standard (e.g., Angiotensin II, MW 1046.18) is spiked into a parallel control sample. If the mass accuracy of the standard deviates by >5 ppm, the MS requires recalibration, ensuring the target peptide's mass reading is an absolute measurement, not an instrumental artifact.

Formulation & Storage Causality

Synthetic peptides like Angiotensinogen (1-13) are typically purified via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using Trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized powder exists as a TFA salt [1].

The Causality of TFA: While TFA enhances aqueous solubility by protonating the basic residues (Arg, His), it contributes significantly to the total mass. Researchers must adjust their molarity calculations to account for the actual peptide content (typically >80%, with TFA accounting for the remainder) to ensure precise dosing in highly sensitive cellular or biochemical assays[1]. For long-term stability, the lyophilized powder must be stored at ≤ -20 °C to prevent spontaneous hydrolysis or oxidation of the Histidine and Tyrosine residues[2].

References

-

Angiotensinogen (1- 13) peptide: Handling and Storage , NovoPro Labs. Available at:[Link]

-

構造解析のための MALDI-TOFMS (MALDI-TOFMS for Structural Analysis) , Shimadzu Corporation. Available at: [Link]

Sources

How to synthesize H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH using solid-phase peptide synthesis (SPPS)

Target Sequence: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH (DRVYIHPFHLVIH) Molecular Weight: 1645.9 Da

Biological Context & Application

Angiotensinogen (1-13) is a 13-amino acid N-terminal fragment of the renin substrate angiotensinogen. In the Renin-Angiotensin System (RAS), angiotensinogen is the naturally occurring substrate for the enzyme renin, acting as the universal precursor for all downstream vasoactive angiotensin peptides[1]. Synthesizing this specific fragment with high purity is critical for cardiovascular research, renin-inhibitor screening assays, and the development of targeted antihypertensive therapeutics.

Renin-Angiotensin System (RAS) signaling pathway highlighting the enzymatic cleavage cascade.

Strategic Methodological Design (Causality & Logic)

To ensure a self-validating and high-yield synthesis, the experimental design deviates from generic protocols to address the specific biochemical challenges of this sequence:

-

Resin Selection (2-CTC): The C-terminal residue is Histidine. Loading Fmoc-His(Trt)-OH onto a standard Wang resin requires strongly basic conditions (e.g., DMAP), which notoriously induces enantiomerization (racemization) at the α -carbon. 2-Chlorotrityl chloride (2-CTC) resin is selected because it allows for esterification under mildly basic conditions (DIPEA). Furthermore, its extreme steric bulk suppresses both C-terminal racemization and diketopiperazine (DKP) formation during the Fmoc deprotection of the subsequent Isoleucine residue[2].

-

Coupling Chemistry (DIC/OxymaPure): This sequence contains three Histidine residues (positions 6, 9, and 13). Histidine is highly prone to racemization during carboxyl activation. We utilize N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure. OxymaPure is a highly efficient nucleophile that rapidly captures the O-acylisourea intermediate to form an active ester, minimizing the lifespan of racemization-prone oxazolone intermediates.

-

Activation Timing: Intensive pre-activation of Fmoc-His(Trt)-OH stimulates racemization. Therefore, in-situ activation (adding DIC directly to the resin mixture without prior incubation) is strictly enforced for all Histidine couplings[3].

-

Side-Chain Protection: Fmoc-Arg(Pbf)-OH is utilized because the Pbf group is easily cleaved by TFA while preventing lactam formation. Fmoc-His(Trt)-OH is used to protect the τ -nitrogen of the imidazole ring, preventing acylation.

Materials and Reagents

| Reagent Category | Chemical / Material | Function |

| Solid Support | 2-Chlorotrityl chloride (2-CTC) resin (1.0 mmol/g) | Acid-labile solid support |

| Protected Amino Acids | Fmoc-AA-OH (Asp(OtBu), Arg(Pbf), Val, Tyr(tBu), Ile, His(Trt), Pro, Phe, Leu) | Building blocks |

| Coupling Reagents | DIC, OxymaPure | Activator and nucleophile |

| Deprotection | 20% Piperidine in DMF (v/v) | Fmoc removal |

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5 v/v/v) | Global deprotection & cleavage |

| Solvents | DMF (Peptide Synthesis Grade), DCM, Diethyl Ether | Washing, swelling, precipitation |

Experimental Protocol

Step 4.1: Resin Swelling and Loading

-

Swelling: Weigh 0.5 mmol of 2-CTC resin into a fritted reaction vessel. Swell in 10 mL of dry DCM for 30 minutes. Drain.

-

Loading: Dissolve 0.6 mmol (1.2 eq) of Fmoc-His(Trt)-OH and 2.0 mmol (4.0 eq) of DIPEA in 5 mL of dry DCM. Add to the resin and agitate for 2 hours at room temperature.

-

Capping: To cap unreacted chloride sites, add 1 mL of HPLC-grade Methanol to the reaction vessel and agitate for 15 minutes (Final ratio approx. DCM/MeOH/DIPEA 17:2:1). Drain and wash thoroughly with DCM (3x) and DMF (3x).

Step 4.2: Iterative SPPS Cycle

For the remaining 12 amino acids (Ile -> Val -> Leu -> His -> Phe -> Pro -> His -> Ile -> Tyr -> Val -> Arg -> Asp), repeat the following cycle:

-

Fmoc Deprotection: Add 10 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 10 minutes. Wash with DMF (5 x 1 minute).

-

Amino Acid Coupling:

-

Dissolve 1.5 mmol (3.0 eq) of the appropriate Fmoc-AA-OH and 1.5 mmol (3.0 eq) of OxymaPure in 5 mL of DMF.

-

Add the solution to the resin.

-

Add 1.5 mmol (3.0 eq) of DIC directly to the vessel (in-situ activation to prevent His racemization)[3].

-

Agitate for 60 minutes at room temperature.

-

-

Washing: Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).

-

Self-Validation Check (Critical): Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates complete primary amine coupling.

-

Expert Exception: After coupling to Proline (position 7), the Kaiser test is invalid because Proline is a secondary amine. Use the Chloranil test instead.

-

Note: For Fmoc-Arg(Pbf)-OH, perform a double-coupling (repeat step 2 twice) due to the steric bulk of the Pbf protecting group.

Step 4.3: Global Cleavage and Deprotection

-

After the final N-terminal Fmoc deprotection (Aspartate), wash the resin sequentially with DMF, DCM, and Methanol. Dry under a vacuum for 2 hours.

-

Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O. Causality: TIS is a highly effective carbocation scavenger required to quench the Trityl and Pbf cations, preventing the irreversible re-alkylation of Tyrosine and Histidine side chains.

-

Add 10 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature.

-

Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

-

Precipitation: Concentrate the TFA solution under a stream of nitrogen to approx. 3 mL. Add 30 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

-

Lyophilize the resulting white powder.

Iterative Solid-Phase Peptide Synthesis (SPPS) workflow utilizing 2-CTC resin and DIC/OxymaPure coupling.

Purification and Analytical Validation

Quantitative validation of the synthesized Angiotensinogen (1-13) is performed via RP-HPLC and LC-MS.

RP-HPLC Method Parameters:

| Parameter | Specification |

|---|---|

| Column | C18 Analytical Column (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Ultrapure Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm (peptide bonds) and 254 nm (aromatics) |

Mass Spectrometry (ESI-MS) Validation:

-

Theoretical Monoisotopic Mass: 1645.9 Da

-

Expected Ion Peaks:

-

[M+2H]2+ : ~823.9 m/z

-

[M+3H]3+ : ~549.6 m/z

-

References

- MedChemExpress. "Angiotensinogen (1-13) (human) | Angiotensin peptide". Source: medchemexpress.com.

- Manne, S., El-Faham, A., Albericio, F. "Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis". Source: semanticscholar.org.

- Barlos, K., et al. "2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage". Source: ksyun.com.

- Chen, et al. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis...". Source: acs.org.

Sources

Application Note: High-Resolution HPLC Purification and Isolation of Synthetic Angiotensinogen (1-13)

Introduction & Biochemical Rationale

Synthetic peptides are increasingly critical as therapeutic agents, diagnostic biomarkers, and highly specific biochemical tools in drug discovery[1]. Angiotensinogen (1-13) is a 13-amino acid synthetic peptide corresponding to the N-terminal sequence of human endogenous angiotensinogen[2]. Within the Renin-Angiotensin-Aldosterone System (RAAS), this peptide serves as the direct natural substrate for the enzyme renin, which cleaves the Leu10-Val11 peptide bond to release the decapeptide Angiotensin I[2].

Because this peptide is frequently utilized in highly sensitive renin-cleavage assays and for the generation of anti-angiotensinogen monoclonal antibodies, isolating the synthetic crude product to >95% purity is an absolute requirement to prevent cross-reactivity or assay background noise[3].

Figure 1: Enzymatic processing pathway of Angiotensinogen (1-13) into active Angiotensin II.

Physicochemical Profiling & Chromatographic Causality

As an application scientist, the first step before injecting any crude synthetic mixture onto a column is analyzing the peptide's primary sequence. The physicochemical properties dictate the entire chromatography strategy.

Peptide Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His (DRVYIHPFHLVIH)[4]

The "Why" Behind the Method Design:

-

Stationary Phase Selection: The peptide has a molecular weight of 1645.9 Da[2]. For peptides under 2000 Da, a standard C18 stationary phase with a 100–130 Å pore size provides the optimal surface area for hydrophobic interactions[5]. Larger pores (e.g., 300 Å) are unnecessary for a peptide of this size and would only reduce the available binding capacity and resolution.

-

Mobile Phase & pH Control: The sequence contains three basic Histidine residues, one Arginine, and one acidic Aspartate. To achieve sharp, symmetrical peaks, Reversed-Phase HPLC (RP-HPLC) at a low pH is utilized[1]. The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the carboxylate group of Aspartate and the C-terminus, thereby neutralizing their charge and increasing the peptide's overall hydrophobicity[1].

-

Ion-Pairing Mechanism: The trifluoroacetate counter-ion acts as an ion-pairing agent, masking the highly polar basic side chains of Arg and His. This prevents secondary ionic interactions with residual silanols on the silica matrix, which is the primary cause of peak tailing in peptide chromatography[5].

Table 1: Physicochemical Properties of Angiotensinogen (1-13)

| Parameter | Value | Chromatographic Implication |

| Molecular Formula | C79H116N22O17 | Highly complex; prone to synthesis deletion errors. |

| Molecular Weight | 1645.9 g/mol | Ideal for standard C18 (100 Å) stationary phases. |

| Isoelectric Point (pI) | ~7.6 (Amphoteric) | Requires low pH (0.1% TFA) to standardize charge state. |

| UV Wavelengths | 214 nm, 280 nm | 214 nm detects peptide bonds; 280 nm detects Tyr/Phe rings. |

Experimental Protocols: A Self-Validating System

A robust purification protocol must be self-validating. The analytical scale must directly inform the preparative scale, and orthogonal quality control (QC) must confirm the final output.

Step 1: Sample Preparation (Crucial for Column Longevity)

-

Weigh 50 mg of crude lyophilized Angiotensinogen (1-13) synthesized via solid-phase peptide synthesis (SPPS).

-

Solubilize the peptide in 5 mL of 10% Acetonitrile (ACN) / 90% Water containing 0.1% TFA.

-

Causality: Starting with a low organic concentration prevents premature precipitation while ensuring the hydrophobic residues (Val, Ile, Phe, Leu) are adequately solvated.

-

-

Sonicate the mixture for 2 minutes at room temperature to ensure complete dissolution.

-

Filter the sample through a 0.22 µm PTFE syringe filter[5].

-

Causality: Particulate matter from SPPS resin cleavage will irreversibly foul the preparative column frits and degrade column lifespan[6].

-

Step 2: Analytical HPLC (Method Development)

-

Equilibrate an analytical C18 column (4.6 x 150 mm, 5 µm) at 1.0 mL/min with 5% Mobile Phase B (0.1% TFA in ACN)[5].

-

Inject 10 µL of the filtered crude sample.

-

Run a linear scouting gradient from 5% to 65% Mobile Phase B over 60 minutes[5].

-

Monitor UV absorbance simultaneously at 214 nm and 280 nm[5].

-

Calculate the elution concentration of the target peak. Design a focused preparative gradient (e.g., spanning ±10% of the elution point) to maximize resolution from closely eluting deletion sequences (e.g., des-His or des-Val impurities).

Step 3: Preparative HPLC (Scale-Up & Isolation)

-

Equilibrate a preparative C18 column (21.2 x 250 mm, 5–10 µm) at a scaled flow rate of 20.0 mL/min.

-

Inject 2.5 mL (25 mg) of the crude peptide per run.

-

Causality: Avoiding column overloading prevents peak broadening, ensuring the target peptide does not co-elute with adjacent synthesis impurities.

-

-

Execute the optimized shallow gradient (See Table 2).

-

Collect fractions based on a UV threshold trigger at 214 nm.

-

Causality: Time-slicing the main peak (collecting every 30 seconds) allows the scientist to discard peak "shoulders," which typically harbor truncated or isomerized contaminants[6].

-

Step 4: Fraction QC & Lyophilization

-

Analyze a 5 µL aliquot of each collected fraction using the analytical HPLC method and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

-

Pool only the fractions demonstrating >95% chromatographic purity and the correct target mass ( m/z [M+2H]2+ ≈ 823.95).

-

Freeze the pooled fractions at -80°C and lyophilize for 48–72 hours to remove all water, ACN, and volatile TFA, yielding the purified peptide as a stable trifluoroacetate salt[5].

Table 2: Optimized Preparative HPLC Gradient

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA in H2O) | % Mobile Phase B (0.1% TFA in ACN) |

| 0.0 | 20.0 | 95 | 5 |

| 5.0 | 20.0 | 95 | 5 |

| 50.0 | 20.0 | 50 | 50 |

| 55.0 | 20.0 | 5 | 95 |

| 60.0 | 20.0 | 95 | 5 |

Purification Workflow Visualization

Figure 2: Self-validating preparative HPLC workflow for synthetic peptide isolation.

References

- Cayman Chemical - Angiotensinogen (1-13) (human) (trifluoroacetate salt)

- Agilent Technologies - Efficient Purification of Synthetic Peptides at High and Low pH URL

- BenchChem - A Comparative Guide to HPLC Methods for Peptide Purification and Analysis URL

- PMC / NIH - Measurement of Angiotensin Peptides: HPLC-RIA URL

- ResearchGate - HPLC purification of peptides and miniature proteins URL

- MedChemExpress - Angiotensinogen (1-13) (human)

Sources

Protocol & Application Notes for the Preparation of Angiotensinogen (1-14) Stock Solution for Enzymatic Assays

An Application Guide for Researchers

Abstract & Scope

This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of a stock solution for the peptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His. This 14-amino acid peptide is a crucial substrate for the enzyme Renin (EC 3.4.23.15) and is commonly referred to as Angiotensinogen (1-14).[1][2][3] Accurate preparation of the substrate stock solution is a mission-critical step for generating reproducible and reliable data in enzymatic assays designed to screen for Renin inhibitors or to study the kinetics of the renin-angiotensin system (RAS).[4][5] This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, ensuring a robust and validated workflow.

Physicochemical Characterization: The "Why" Behind the Protocol

Understanding the inherent properties of the Angiotensinogen (1-14) peptide is fundamental to developing a successful solubilization strategy. The amino acid sequence dictates its overall charge, hydrophobicity, and potential for aggregation—all factors that influence solvent selection and handling.

Sequence Analysis

The peptide's behavior in solution is a direct consequence of its constituent amino acids.

-

Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His

-

Molecular Formula: C₈₀H₁₂₀N₂₂O₁₈

-

Molecular Weight: 1682.0 g/mol (Calculated)

A detailed analysis of the amino acid properties allows us to predict its solubility characteristics.

| Property Category | Contributing Residues | Count | Charge Contribution (at pH 7) | Analysis & Implication |

| Basic (Positive) | Arginine (Arg), Histidine (His) | 3 | +1 (Arg), +1 (His x2) | Contributes to a net positive charge, suggesting good solubility in acidic conditions. |

| Acidic (Negative) | Aspartic Acid (Asp) | 1 | -1 | Contributes a negative charge. |

| Hydrophobic | Valine (Val), Isoleucine (Ile), Leucine (Leu), Proline (Pro), Phenylalanine (Phe) | 7 | 0 | A high proportion (50%) of hydrophobic residues can lead to poor aqueous solubility and aggregation. This is a critical consideration. |

| Polar Uncharged | Tyrosine (Tyr) | 1 | 0 | Tyrosine's hydroxyl group can participate in hydrogen bonding. Its aromatic ring allows for UV absorbance measurement for concentration determination. |

| Termini | N-terminus (NH₂), C-terminus (COOH) | 2 | +1, -1 | Standard termini contribute to the overall charge. |

| Overall Net Charge | (Asp, C-term) + (Arg, His, His, N-term) | (-1 - 1) + (+1 +1 +1 +1) = +2 | The peptide is basic at neutral pH. This is the primary determinant for the initial solvent choice. |

Essential Materials & Equipment

Reagents

-

Lyophilized Angiotensinogen (1-14) peptide (purity ≥95% recommended)[3]

-

Sterile, deionized, nuclease-free water

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

10% (v/v) Acetic Acid in sterile water

-

Assay-specific buffer (e.g., PBS, Tris-HCl)

-

Anhydrous nitrogen or argon gas (optional, for long-term storage)

Equipment

-

Calibrated analytical balance

-

Microcentrifuge

-

Benchtop vortex mixer

-

Bath sonicator

-

Calibrated micropipettes and sterile, low-retention tips

-

Sterile, low-protein-binding microcentrifuge tubes (e.g., siliconized)

-

UV-Vis Spectrophotometer and quartz cuvettes

Experimental Protocol: From Powder to Validated Stock

This protocol is designed as a self-validating workflow. The initial solubility test on a small aliquot de-risks the entire process, preventing the loss of valuable peptide.

Diagram: Solubility & Stock Preparation Workflow

Caption: General decision tree for selecting a peptide solvent.

References

-

Chemsrc. (2025). CAS#:20845-02-7 | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH. Retrieved from [Link]

-

PubChem. (n.d.). Angiotensinogen (1-14). National Center for Biotechnology Information. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Blue Tiger Scientific. (n.d.). Angiotensinogen (1-14) Renin Substrate Porcine. Retrieved from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

-

BRENDA. (n.d.). Information on EC 3.4.23.15 - renin. Retrieved from [Link]

-